Molecular Mass Shift Enables Unambiguous MS Differentiation from Endogenous Analyte
The 13C5 isotopic labeling of (2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid results in a monoisotopic mass of 174.045334 Da, a shift of +7.023476 Da relative to the unlabeled form (167.021858 Da). This mass difference exceeds the 3 Da threshold typically recommended for stable isotope-labeled internal standards to avoid isotopic overlap with the natural abundance M+1/M+2 isotopologues of the unlabeled analyte [1]. In contrast, a deuterium-labeled analog (e.g., d3) provides a mass shift of only ~3 Da, which may be insufficient to fully resolve the internal standard signal from the analyte's 13C natural abundance envelope in complex biological matrices [2].
| Evidence Dimension | Monoisotopic Mass Shift vs. Unlabeled Analyte |
|---|---|
| Target Compound Data | Mass shift: +7.023476 Da (174.045334 - 167.021858 Da) |
| Comparator Or Baseline | Unlabeled 2,5-pyridinedicarboxylic acid (monoisotopic mass 167.021858 Da); Deuterium-labeled d3 analog (mass shift ~3 Da) |
| Quantified Difference | Target compound provides +7.02 Da shift; d3 analog provides ~3 Da shift. |
| Conditions | Mass spectrometry (MS) analysis; isotope dilution quantitation. |
Why This Matters
A larger mass shift reduces interference from natural abundance isotopologues, improving assay specificity and lower limit of quantitation (LLOQ).
- [1] 2,5-(13C5)Pyridine(13C2)dicarboxylic acid. ChemSpider. View Source
- [2] 2,5-Pyridinedicarboxylic Acid-[d3]. BOC Sciences. View Source
